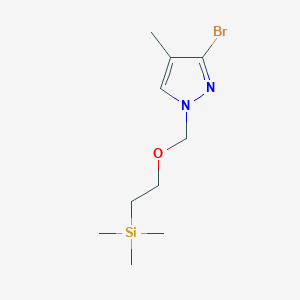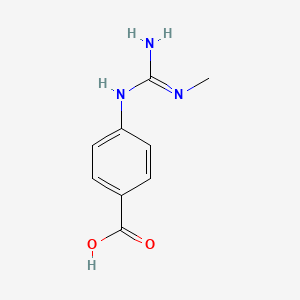
4-(3-Methylguanidino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[[imino(methylamino)methyl]amino]-: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzoic acid, where the para position is substituted with an imino(methylamino)methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[[imino(methylamino)methyl]amino]- typically involves the reaction of 4-aminobenzoic acid with formaldehyde and methylamine. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 4-[[imino(methylamino)methyl]amino]- can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or carboxyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where the imino group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Aminobenzoic acid derivatives.
Substitution: Varied products depending on the substituent introduced.
Scientific Research Applications
Chemistry: In chemistry, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and metabolic pathways. Its derivatives may act as enzyme inhibitors or activators.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them candidates for drug development.
Industry: Industrially, the compound is used in the synthesis of polymers and resins. Its unique chemical structure allows it to impart specific properties to the final products, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of benzoic acid, 4-[[imino(methylamino)methyl]amino]- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- 4-(Methylamino)benzoic acid
- 4-(Aminomethyl)benzoic acid
- 4-(Dimethylamino)benzoic acid
Comparison: Compared to its similar compounds, benzoic acid, 4-[[imino(methylamino)methyl]amino]- is unique due to the presence of the imino(methylamino)methyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its derivatives may exhibit different solubility, stability, and reactivity profiles, which can be advantageous in specific contexts.
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-[(N'-methylcarbamimidoyl)amino]benzoic acid |
InChI |
InChI=1S/C9H11N3O2/c1-11-9(10)12-7-4-2-6(3-5-7)8(13)14/h2-5H,1H3,(H,13,14)(H3,10,11,12) |
InChI Key |
PENAWPNXAHVARH-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


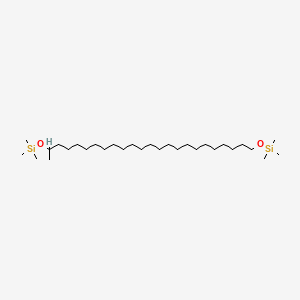
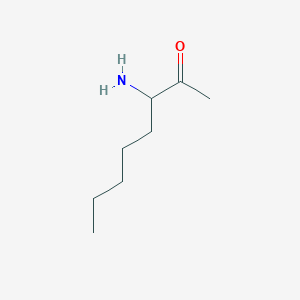
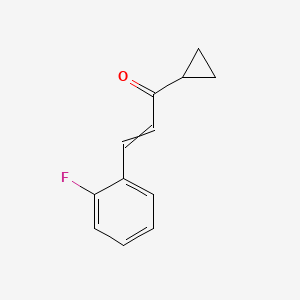

![N-[4-[(pyridine-4-carbonylamino)sulfamoyl]phenyl]acetamide](/img/structure/B13965776.png)
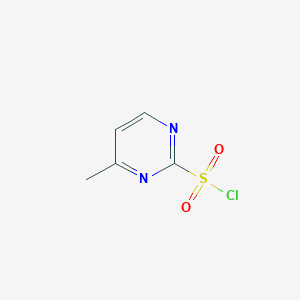
![1-(8-Ethyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13965783.png)
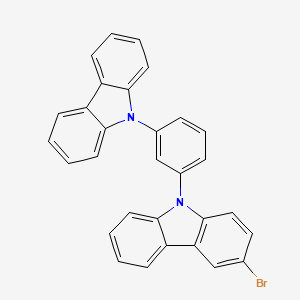


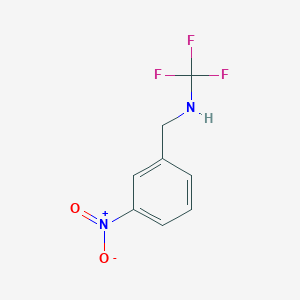
![1-[2-Chloro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13965815.png)

